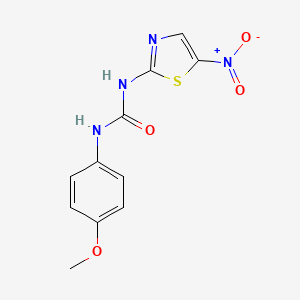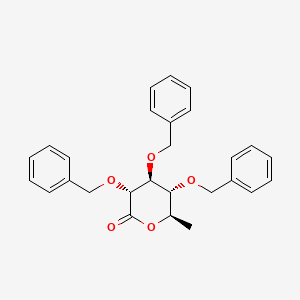
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one” is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research . It is a cyclic ether composed of a pyran ring with three benzyloxy groups attached to the ring .
Synthesis Analysis
This compound has been used in the transformation of D-xylose into various derivatives. A key reaction in this process is the Knoevenagel condensation, which is a cornerstone in organic synthesis, particularly for the formation of highly oxygenated cyclopentane dicarboxylates.Chemical Reactions Analysis
This compound plays a significant role in various chemical reactions. For instance, it serves as a starting material in the synthesis of polyhydroxylated pyrrolidines from D-fructose. These compounds have applications in the development of glycomimetics, which are molecules that mimic the structure of sugars and can be used in medicinal chemistry for drug development.Aplicaciones Científicas De Investigación
Synthesis of Complex Carbohydrates
This compound is utilized as a building block in the synthesis of complex carbohydrates. Its protected galactopyranoside structure with β-phenylthio and 6-benzyl protecting groups makes it valuable for constructing intricate carbohydrate molecules, which are essential in studying cell biology and developing therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, it serves as a precursor for the synthesis of various drug molecules. Its benzyloxy groups can be selectively deprotected, allowing for the introduction of other functional groups that are pivotal in drug design and development .
Enzyme Inhibition Studies
The compound’s structure is conducive to enzyme inhibition studies, particularly those involving glycosidases. Researchers can modify the compound to create inhibitors that mimic the transition state of enzymatic reactions, providing insights into enzyme mechanisms .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching it to polymers or other substrates, researchers can create materials with specific interactions with biological molecules, which is useful in the development of biosensors and diagnostic tools .
Chiral Resolution Agents
Due to its chiral centers, the compound can act as a chiral resolution agent. It can be used to separate enantiomers of other compounds, which is crucial in the production of enantiomerically pure pharmaceuticals .
Organic Synthesis
It is a versatile reagent in organic synthesis. Its structure allows for various chemical transformations, making it a valuable tool for constructing complex organic molecules with high stereochemical fidelity .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for their potential as growth promoters or pesticides. The benzyloxy groups might interact with biological systems in plants, influencing growth or providing protection against pests .
Food Industry
While not directly used in food, its derivatives, like gluconic acid, are important in the food industry. They can be used as acidulants, preservatives, or coagulants, and research into its derivatives could lead to the development of new food additives .
Safety and Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes involved in metabolic pathways .
Mode of Action
Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with its targets through a mechanism involving free radical attack or SN1, SN2, and E1 reactions .
Biochemical Pathways
The compound’s structure suggests it could be involved in complex carbohydrate synthesis
Result of Action
The compound’s structure suggests it could play a role in the synthesis of complex carbohydrates , which could have various downstream effects depending on the specific biochemical context.
Propiedades
IUPAC Name |
(3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYGYRKFMUHAD-YEHREXKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
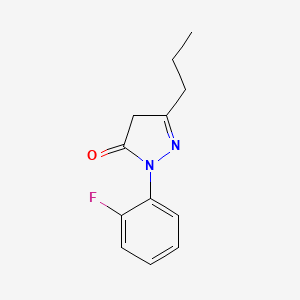
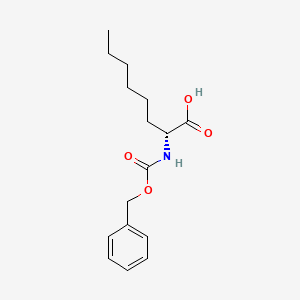


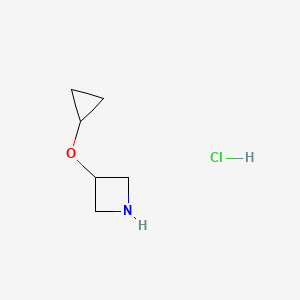
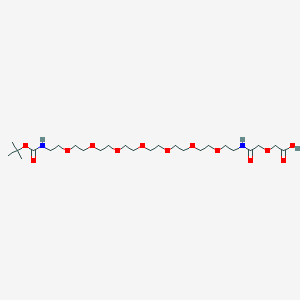
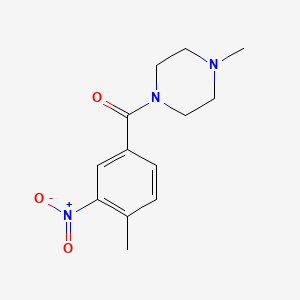

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

